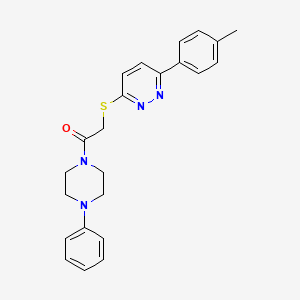

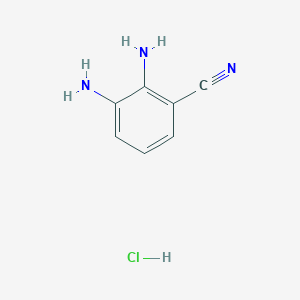

![molecular formula C14H12N2O3S3 B2773242 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol CAS No. 860785-64-4](/img/structure/B2773242.png)

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol” seems to be a complex organic molecule. It likely contains a thiazole ring, a common component in various biologically active compounds . The methylsulfonylphenyl group is also a common feature in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

Applications De Recherche Scientifique

Heterocyclic Compounds as Building Blocks

The Chemistry of Heterocycles

Heterocyclic compounds, including thiazoles, serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. They have been used to create diverse classes of molecules, including dyes and biologically active compounds. The unique reactivity of certain heterocyclic scaffolds offers mild reaction conditions for generating versatile products from a wide array of precursors. These compounds play a crucial role in developing new materials and medicines, demonstrating their vast potential in scientific research (Gomaa & Ali, 2020).

Biological Activities of Thiazolidinones

Thiazolidinones in Medicine

Thiazolidinones, a saturated form of thiazole, have shown a wide spectrum of biological activities. This "magic moiety" is part of an important group of heterocyclic compounds with sulfur and nitrogen, demonstrating potential against various health conditions. The literature reveals extensive research on the synthesis and application of thiazolidinones, highlighting their vibrant potential in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015).

Antioxidant Capacity of Heterocyclic Compounds

Antioxidant Assays and Heterocyclic Chemistry

Heterocyclic compounds are also explored for their antioxidant capacity, with specific assays like the ABTS/PP decolorization assay being used to assess their potential. The study of these compounds contributes to understanding their role and efficacy in combating oxidative stress, leading to applications in health and disease prevention (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the inflammatory response and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs). It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s selectivity towards COX-2 over COX-1 suggests that it may have fewer gastrointestinal side effects compared to non-selective NSAIDs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of prostaglandin production results in anti-inflammatory effects.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation. Additionally, some related compounds have been found to release moderate amounts of nitric oxide (NO), which may help to decrease the side effects associated with selective COX-2 inhibitors .

Propriétés

IUPAC Name |

2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCBCBLBJLQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)

![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)

![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)